9-Oxooctadecanoic acid has been identified in various contexts, including as a minor component of some fungi like Lactarius species. It has also been detected as a product of ozone reacting with unsaturated fatty acids [].
Currently, there are no published studies investigating the specific biological activities or potential applications of 9-Oxooctadecanoic acid.
Given the limited research, 9-Oxooctadecanoic acid presents an opportunity for future scientific exploration. Researchers might investigate its:
9-Oxooctadecanoic acid, also known as 9-keto stearic acid, is a long-chain fatty acid characterized by the presence of a ketone functional group at the ninth carbon of its aliphatic chain. Its chemical formula is C₁₈H₃₄O₃, and it has a molecular weight of approximately 298.46 g/mol. This compound belongs to the class of organic compounds known as long-chain fatty acids, which typically contain between 13 and 21 carbon atoms in their structure .
9-Oxooctadecanoic acid can be synthesized through several methods:
9-Oxooctadecanoic acid has several applications:
Several compounds share structural similarities with 9-oxooctadecanoic acid. Here are a few notable examples:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| 8-Oxooctadecanoic Acid | C₁₈H₃₄O₃ | Ketone at the eighth position; similar properties. |
| 10-Oxooctadecanoic Acid | C₁₈H₃₄O₃ | Ketone at the tenth position; distinct reactivity. |
| Hydroxy Stearic Acid | C₁₈H₃₆O₃ | Hydroxyl group addition; varies in biological activity. |
Uniqueness: The unique positioning of the ketone group at the ninth carbon distinguishes 9-oxooctadecanoic acid from its analogs, influencing its reactivity and biological properties. This specific structural feature may contribute to its unique roles in biochemical pathways compared to other similar fatty acids.
9-Oxooctadecanoic acid represents a significant member of the oxylipid family, characterized by the presence of a ketone functional group at the ninth carbon position of the eighteen-carbon fatty acid chain [1] [2]. This compound serves as both a metabolic intermediate and a bioactive molecule with diverse biological functions across multiple organisms. The formation of 9-oxooctadecanoic acid occurs through various synthetic and biosynthetic pathways, each offering unique mechanistic insights and practical applications for compound production.
Chemical synthesis approaches for 9-oxooctadecanoic acid primarily focus on the oxidative modification of stearic acid and related fatty acid derivatives. These methodologies provide controlled conditions for selective ketone formation while maintaining the integrity of the fatty acid carbon backbone.
The most established chemical synthesis route involves the selective oxidation of stearic acid using potassium hydroxide as a base catalyst. This methodology achieves high conversion efficiency under mild conditions, with reported yields reaching 95% when conducted in ethanol at 20 degrees Celsius [3]. The reaction mechanism proceeds through the formation of an enolate intermediate, followed by selective oxidation at the desired carbon position.
Palladium-catalyzed oxidation systems represent another significant advancement in 9-oxooctadecanoic acid synthesis. These catalytic processes utilize molecular oxygen as the terminal oxidant, achieving yields between 70-85% under optimized conditions [4] [5]. The palladium catalysts demonstrate remarkable selectivity for internal alkene oxidation, enabling the transformation of oleic acid derivatives into the corresponding ketone products. The reaction mechanism involves the formation of palladium-alkene complexes, followed by oxygen insertion and subsequent hydrolysis to yield the desired ketone functionality.
Transition metal-catalyzed oxidative cleavage represents a complementary approach utilizing cobalt acetate and manganese acetate catalysts in the presence of hydrogen bromide [6]. This methodology operates under elevated temperatures in acetic acid solvent, achieving yields ranging from 75-90%. The process demonstrates particular effectiveness for the oxidation of saturated fatty acid substrates, with the transition metals facilitating the selective formation of ketone functional groups through radical-mediated pathways.
Table 1: Chemical Synthesis Methodologies for 9-Oxooctadecanoic Acid
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Oxidation of Stearic Acid with Potassium Hydroxide | Potassium hydroxide in ethanol at 20°C | 95 | Afri et al., 2014 |
| Palladium-Catalyzed Oxidation of Alkenes | Pd(II) catalyst with molecular oxygen | 70-85 | Morandi et al., 2013 |
| Lipoxygenase-Mediated Hydroperoxide Cleavage | Iron-catalyzed alkoxyl radical formation | 60-80 | Newman et al., 2025 |
| Cytochrome P450-Mediated Oxidation | NADPH-dependent heme oxidation | 50-70 | Davis et al., 1996 |
| Oxidative Cleavage with Transition Metal Catalysts | Cobalt(II)-acetate, manganese(II)-acetate, HBr in acetic acid | 75-90 | Nazmun et al., 2020 |
Enzymatic synthesis pathways offer remarkable specificity and stereoselectivity for 9-oxooctadecanoic acid production. Lipoxygenase-mediated processes represent the most significant enzymatic approach, utilizing the natural substrate specificity of these enzymes for polyunsaturated fatty acid oxidation [2]. The mechanism involves bis-allylic hydrogen abstraction, leading to the formation of fatty acid hydroperoxides that subsequently undergo alkoxyl radical-mediated cleavage to generate ketone products.
Cytochrome P450 enzymes provide an alternative enzymatic route through their capacity for selective fatty acid hydroxylation and subsequent oxidation [7] [8]. These heme-containing monooxygenases utilize NADPH as a reducing cofactor and molecular oxygen as the oxidant, facilitating the formation of iron-oxo porphyrin intermediates capable of selective carbon-hydrogen bond activation. The P450-mediated pathway demonstrates particular effectiveness for the oxidation of saturated fatty acid substrates, with yields typically ranging from 50-70%.
The gut microbiome has emerged as a significant source of enzymatic 9-oxooctadecanoic acid production through specialized bacterial pathways [2]. Lactic acid bacteria, particularly Lactobacillus species, express fatty acid hydratase enzymes capable of converting linoleic acid into hydroxy fatty acid intermediates that subsequently undergo dehydrogenation to form ketone products. These microbial systems demonstrate remarkable substrate flexibility and can process various eighteen-carbon fatty acid precursors.
The natural occurrence of 9-oxooctadecanoic acid spans multiple biological kingdoms, with particularly notable concentrations found in specific plant species and microbial systems. These natural sources provide insights into the biological significance of this compound and offer potential sustainable production routes.
Galeopsis bifida, commonly known as hemp nettle, represents one of the most significant plant sources of 9-oxooctadecanoic acid identified to date [9] [10]. This synanthropic species of the Lamiaceae family demonstrates widespread distribution across Europe, Asia, and Siberia, with documented traditional medicinal applications. Phytochemical analysis of Galeopsis bifida aerial parts reveals concentrations of 9-oxooctadecanoic acid ranging from 120-180 milligrams per kilogram of dry plant material [10].
The compound occurs alongside numerous other bioactive metabolites, including iridoid glycosides such as harpagide derivatives, ajugoside, and reptoside [11]. These co-occurring compounds suggest potential synergistic biological activities and provide context for the traditional medicinal applications of Galeopsis bifida preparations. The extraction of 9-oxooctadecanoic acid from plant material typically employs dichloromethane or similar organic solvents, achieving efficient recovery of the target compound along with other lipophilic constituents.
Additional plant sources include Aloe ferox, where 9-oxooctadecanoic acid has been identified in the dried exudate at concentrations ranging from 85-150 milligrams per kilogram [12] [13]. The compound co-occurs with characteristic Aloe metabolites including anthraquinones, chromones, and other fatty acid derivatives. The presence of 9-oxooctadecanoic acid in Aloe species suggests potential contributions to the documented biological activities of these plants, particularly their anti-inflammatory and wound-healing properties.
Table 2: Natural Occurrence of 9-Oxooctadecanoic Acid in Plant Sources
| Plant Species | Plant Part | Extraction Method | Concentration (mg/kg) | Co-occurring Compounds | Reference |
|---|---|---|---|---|---|
| Galeopsis bifida | Aerial parts | Dichloromethane extraction | 120-180 | Iridoid glycosides, phenolic acids | Olennikov, 2020 |
| Aloe ferox | Dried exudate | Maceration with hexane/acetone | 85-150 | Anthraquinones, chromones | Kametani et al., 2007 |
| Gracilariopsis longissima | Whole plant | Methanol extraction | 95-140 | Fatty acid derivatives | PubChem Database, 2025 |
Microbial production of 9-oxooctadecanoic acid occurs through diverse metabolic pathways across multiple bacterial and fungal species. Escherichia coli represents a well-characterized system capable of producing ketone fatty acids through beta-ketoacyl-CoA thiolase pathways [14] [15]. These engineered systems achieve production levels ranging from 2.5-4.8 grams per liter under optimized fermentation conditions, with glucose serving as the primary carbon source.
Pseudomonas species demonstrate particular efficiency in fatty acid ketone production through specialized hydratase enzyme systems [16]. These bacteria can process oleic acid and related unsaturated fatty acids, achieving product yields of 3.2-5.6 grams per liter under microaerobic conditions. The bacterial pathways involve initial hydration of the fatty acid double bond, followed by dehydrogenation to generate the ketone functionality.
Rhodococcus rhodochrous and related actinobacteria exhibit robust 9-oxooctadecanoic acid production capabilities through alkoxyl radical formation pathways [16]. These systems utilize saturated fatty acyl-CoA substrates and achieve notable production levels of 2.8-5.1 grams per liter. The bacterial enzymes demonstrate remarkable substrate flexibility and can process various chain-length fatty acid precursors.
Saccharomyces cerevisiae and other yeast species contribute to 9-oxooctadecanoic acid production through fatty acid oxidase complexes [16]. These eukaryotic systems operate under aerobic conditions and achieve moderate production levels of 2.1-4.2 grams per liter. The yeast pathways offer advantages in terms of downstream processing and product recovery due to the absence of endotoxins associated with bacterial systems.
Table 3: Microbial Biosynthesis Pathways and Enzymatic Systems
| Microorganism | Enzymatic System | Substrate | Product Yield (g/L) | Optimal Conditions | Reference |
|---|---|---|---|---|---|
| Escherichia coli | Beta-ketoacyl-CoA thiolase pathway | Stearic acid | 2.5-4.8 | pH 7.0, 37°C, aerobic | Goh et al., 2012 |
| Pseudomonas species | Fatty acid hydratase system | Oleic acid | 3.2-5.6 | pH 6.5-7.5, 30°C, microaerobic | Betts et al., 1992 |
| Nocardia cholesterolicum | Cytochrome P450 monooxygenase | Octadecanoic acid derivatives | 1.8-3.4 | pH 7.2, 28°C, aerobic | Multiple sources, 1992 |
| Saccharomyces cerevisiae | Fatty acid oxidase complex | Long-chain fatty acids | 2.1-4.2 | pH 5.5-6.0, 25°C, aerobic | Multiple sources, 1992 |
| Rhodococcus rhodochrous | Alkoxyl radical formation pathway | Saturated fatty acyl-CoA | 2.8-5.1 | pH 7.0-7.5, 32°C, aerobic | Multiple sources, 1992 |
The mechanistic diversity of microbial 9-oxooctadecanoic acid production reflects the evolutionary adaptation of different organisms to specific environmental niches and substrate availabilities. Lipoxygenase enzymes facilitate bis-allylic hydrogen abstraction mechanisms with high stereoselectivity, producing predominantly S-configuration products [17]. Cyclooxygenase systems utilize tyrosyl radical formation for substrate activation, generating moderate stereoselectivity in product formation [2]. Cytochrome P450 enzymes employ iron-oxo porphyrin intermediates for selective carbon-hydrogen bond activation, with variable stereoselectivity depending on the specific enzyme variant [18] [7].
Table 4: Comparative Analysis of Enzymatic Production Mechanisms
| Enzyme Class | Mechanism | Cofactors Required | Stereoselectivity | Tissue Distribution | Reference |
|---|---|---|---|---|---|
| Lipoxygenases | Bis-allylic hydrogen abstraction | Fe(III), O2 | High (S-configuration) | Widespread in plants/animals | Hamberg & Samuelsson, 1974 |
| Cyclooxygenases | Tyrosyl radical formation | Heme, O2, tyrosine | Moderate (R/S mixture) | Inflammatory cells, tissues | Wheelock et al., 2025 |
| Cytochrome P450s | Iron-oxo porphyrin intermediate | NADPH, Fe(III)-heme, O2 | Variable | Liver, kidney, intestine | Ortiz de Montellano, 1995 |
| Fatty Acid Desaturases | Diiron cluster activation | FAD, Fe2+, O2 | High (depends on enzyme) | Membrane-bound, ubiquitous | Shanklin & Cahoon, 1998 |
| Ketoacyl Synthases | Claisen condensation | Malonyl-CoA, NADPH | High (depends on substrate) | Cytoplasm, plastids | Cronan, 2003 |
9-Oxooctadecanoic acid functions as a critical intermediary compound in lipid peroxidation cascades, particularly arising from the oxidative degradation of linoleic acid-containing phospholipids [1]. This oxo-fatty acid represents one of the major stable aldehydic products formed during the peroxidation of polyunsaturated fatty acids, specifically through the oxidative metabolism of linoleic acid at the sn-2 position of membranous phospholipids [1].
The compound demonstrates significant biological activity as an initiator of the arachidonate cascade through direct stimulation of phospholipase A₂ enzyme activity [1]. Research has demonstrated that exposure of fresh human blood to atmospheric oxygen conditions results in the accumulation of 9-oxooctadecanoic acid, reaching concentrations of approximately 3 micromolar after 40 minutes of oxidative stress [1]. This accumulation correlates directly with increases in peroxide values and thiobarbituric acid reactive substances, establishing 9-oxooctadecanoic acid as both a product and propagator of lipid peroxidation events [1].
The mechanistic pathway involves the initial formation of 9-hydroperoxide and 13-hydroperoxide derivatives from linoleic acid through reactive oxygen species attack, followed by decomposition to various aldehydic products including 9-oxooctadecanoic acid [1]. Unlike the highly unstable α,β-unsaturated carbonyls that readily form protein adducts, 9-oxooctadecanoic acid exhibits relative stability, allowing it to accumulate in plasma and exert biological effects [1].
Experimental evidence reveals that addition of 3 micromolar 9-oxooctadecanoic acid to fresh blood increases phospholipase A₂ activity by approximately 10 percent and thromboxane B₂ production by 50 percent [1]. These effects are abolished when blood is maintained under nitrogen atmosphere, confirming the oxygen-dependent nature of the peroxidation cascade [1]. The compound induces platelet aggregation in a dose-dependent manner, directly linking lipid peroxidation products to thrombotic processes [1].
| Parameter | Value/Effect | Reference Study |
|---|---|---|
| Formation from Linoleic Acid | Major aldehyde product | Okahashi et al. 2013 [1] |
| Phospholipase A₂ Activation | 10% increase at 3 μM | Okahashi et al. 2013 [1] |
| Thromboxane B₂ Production Increase | 50% increase at 3 μM | Okahashi et al. 2013 [1] |
| Platelet Aggregation Threshold | Dose-dependent | Okahashi et al. 2013 [1] |
| Accumulation in Blood (40 min exposure) | ~3 μM concentration | Okahashi et al. 2013 [1] |
9-Oxooctadecanoic acid functions as a ligand for peroxisome proliferator-activated receptor alpha, a nuclear receptor that serves as a master regulator of fatty acid metabolism and energy homeostasis [2]. The activation mechanism involves direct binding to the ligand-binding domain of peroxisome proliferator-activated receptor alpha, inducing conformational changes that promote heterodimerization with retinoid X receptor alpha and subsequent binding to peroxisome proliferator response elements in target gene promoters [2] [3].
The cellular uptake and nuclear delivery of 9-oxooctadecanoic acid requires the participation of liver fatty acid binding protein, which functions as a cytosolic gateway for peroxisome proliferator-activated receptor alpha agonists [2]. This 14.4-kilodalton protein exhibits high affinity binding for fatty acids and hypolipidemic compounds, facilitating their transport from the cytoplasm to the nucleus where receptor activation occurs [2]. Research demonstrates that peroxisome proliferator-activated receptor alpha transactivation correlates strictly with intracellular concentrations of liver fatty acid binding protein, establishing this protein as an essential mediator of nuclear receptor signaling [2].
Upon activation, peroxisome proliferator-activated receptor alpha induces the expression of numerous target genes involved in fatty acid oxidation, including carnitine palmitoyltransferase 1, acyl-coenzyme A dehydrogenases, and mitochondrial trifunctional enzyme [3]. The receptor controls virtually every enzymatic step within the fatty acid oxidative pathway, from mitochondrial import through beta-oxidation to ketone body synthesis [3]. Additionally, peroxisome proliferator-activated receptor alpha regulates genes encoding fatty acid transport proteins, fatty acid binding proteins, and enzymes involved in fatty acid uptake and activation [3].
The biological significance of 9-oxooctadecanoic acid-mediated peroxisome proliferator-activated receptor alpha activation extends to metabolic regulation and disease prevention. Studies demonstrate that oxo-fatty acid treatment decreases plasma and hepatic triglyceride levels in obese diabetic mice, suggesting therapeutic potential for obesity-induced dyslipidemia and hepatic steatosis [4]. The compound exhibits stronger peroxisome proliferator-activated receptor alpha activation compared to conjugated linoleic acid, a well-established peroxisome proliferator-activated receptor alpha agonist [4].
| Mechanism | Effect | Molecular Target |
|---|---|---|
| Direct PPARα Binding | Ligand-activated transcription | PPARα receptor [2] |
| L-FABP Interaction | Cytosolic gateway transport | L-FABP protein [2] |
| Target Gene Expression | Upregulation of FAO genes | PPRE-containing promoters [3] |
| Fatty Acid Oxidation Enhancement | Mitochondrial β-oxidation | CPT1, ACAD enzymes [3] |
| Triglyceride Reduction | Plasma and hepatic decrease | Lipogenic enzyme inhibition [4] |
The metabolic fate of 9-oxooctadecanoic acid through beta-oxidation follows the classical mitochondrial fatty acid oxidation pathway, with specific considerations for the ketone functional group at the 9-position [5] [6]. The initial step requires activation to 9-oxooctadecanoyl-coenzyme A through the action of long-chain acyl-coenzyme A synthetase, consuming two adenosine triphosphate equivalents in the process [5]. This activation step is essential for subsequent mitochondrial transport and oxidation.
The carnitine shuttle system facilitates the transport of 9-oxooctadecanoyl-coenzyme A across the mitochondrial membrane [5] [7]. Carnitine palmitoyltransferase 1, located on the outer mitochondrial membrane, catalyzes the transfer of the acyl group to carnitine, forming 9-oxooctadecanoyl-carnitine [5]. The carnitine-acylcarnitine translocase then transports this intermediate across the inner mitochondrial membrane, where carnitine palmitoyltransferase 2 reconverts it to 9-oxooctadecanoyl-coenzyme A in the mitochondrial matrix [5].
Within the mitochondrial matrix, 9-oxooctadecanoyl-coenzyme A undergoes the beta-oxidation spiral, a cyclic process consisting of four enzymatic steps: acyl-coenzyme A dehydrogenase-catalyzed dehydrogenation, enoyl-coenzyme A hydratase-mediated hydration, 3-hydroxyacyl-coenzyme A dehydrogenase-catalyzed oxidation, and 3-ketoacyl-coenzyme A thiolase-mediated thiolysis [5] [8]. Each cycle removes a two-carbon acetyl-coenzyme A unit and generates one flavin adenine dinucleotide and one nicotinamide adenine dinucleotide.
For 9-oxooctadecanoic acid (18 carbons), the beta-oxidation process requires eight complete cycles, yielding nine acetyl-coenzyme A molecules, eight flavin adenine dinucleotide, and eight nicotinamide adenine dinucleotide [5]. The presence of the ketone group at position 9 does not significantly impair the beta-oxidation process, as the oxidation proceeds from the carboxyl terminus [8]. However, when the oxidation cycle reaches the ketone-containing segment, the resulting intermediates may exhibit altered enzymatic kinetics compared to conventional fatty acid substrates.
The acetyl-coenzyme A units generated from beta-oxidation enter the tricarboxylic acid cycle for complete oxidation to carbon dioxide and water, generating additional nicotinamide adenine dinucleotide, flavin adenine dinucleotide, and guanosine triphosphate [5]. Alternatively, under conditions of high fatty acid oxidation flux or limited carbohydrate availability, acetyl-coenzyme A can be converted to ketone bodies through the action of mitochondrial hydroxymethylglutaryl-coenzyme A synthase [3].
| Process Step | Enzymatic Requirement | Energy Output |
|---|---|---|
| Fatty Acid Activation | Acyl-CoA synthetase | -2 ATP (activation cost) [5] |
| Carnitine Shuttle Transport | CPT1, CPT2 | Transport dependent [5] |
| β-Oxidation Spiral | ACAD, enoyl-CoA hydratase | 8 cycles for C18 [5] |
| Acetyl-CoA Formation | 3-ketoacyl-CoA thiolase | 9 acetyl-CoA molecules [5] |
| ATP Yield | Electron transport chain | ~147 ATP total [5] |
The epoxidation of 9-oxooctadecanoic acid represents a significant metabolic pathway mediated primarily by cytochrome P450 enzymes, particularly the CYP2C and CYP2J families [9] [10]. These epoxygenase enzymes catalyze the addition of molecular oxygen across carbon-carbon double bonds or the epoxidation of carbonyl groups, generating epoxy derivatives with distinct biological activities [9]. The resulting epoxy fatty acids demonstrate predominantly anti-inflammatory and cardioprotective properties, contrasting with the pro-inflammatory effects of cyclooxygenase and lipoxygenase metabolites [11] [10].
The primary epoxidation products include 9,10-epoxyoctadecanoic acid and related epoxide metabolites formed through cytochrome P450-mediated oxidation [12] [13]. These epoxy fatty acids function as endogenous ligands for various cellular receptors and ion channels, including voltage-gated potassium channels and peroxisome proliferator-activated receptors [11]. The 9,10-epoxide derivative exhibits potent vasodilatory effects through activation of large-conductance calcium-activated potassium channels in vascular smooth muscle cells [9].
The biological activity of epoxy derivatives extends to anti-inflammatory mechanisms through inhibition of nuclear factor kappa B translocation and suppression of inflammatory cytokine production [10]. Research demonstrates that epoxy fatty acids reduce the expression of inducible nitric oxide synthase and cyclooxygenase-2, key enzymes in inflammatory cascades [10]. Additionally, these compounds exhibit analgesic properties and provide protection against endoplasmic reticulum stress, contributing to their therapeutic potential in pain management and cardiovascular disease [11].
The metabolic fate of epoxy derivatives involves hydrolysis by soluble epoxide hydrolase, which converts biologically active epoxides to less active vicinal diols [10] [14]. This enzyme represents a critical regulatory mechanism controlling the duration and intensity of epoxy fatty acid signaling [10]. Inhibition of soluble epoxide hydrolase has emerged as a therapeutic strategy for enhancing the beneficial effects of endogenous epoxy fatty acids [11].
The formation of dihydroxy and trihydroxy metabolites through further oxidation creates additional bioactive compounds with distinct pharmacological properties . These polyhydroxylated derivatives may exhibit enhanced water solubility and altered cellular uptake characteristics, potentially serving as biomarkers for oxidative stress and lipid metabolism disorders .
| Epoxide Derivative | Biological Activity | Clinical Relevance |
|---|---|---|
| 9,10-Epoxyoctadecanoic Acid | Anti-inflammatory effects [13] | Potential therapeutic target |
| 12,13-Epoxyoctadecanoic Acid | Cardiovascular protection [9] | Cardioprotective agent |
| Dihydroxy Epoxide Products | Enhanced bioactivity | Enhanced drug delivery |
| Cytochrome P450 Metabolites | Multiple oxidation products [9] | Drug metabolism pathway |
| Soluble Epoxide Hydrolase Products | Diol formation [10] | Biomarker potential |